(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
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Description
(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Photochemical Applications
One study demonstrates the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones, showcasing an intramolecular Paterno-Buchi reaction, which is unprecedented in 3-propynyloxy-chromenones (Jindal et al., 2014). Another research highlights a green synthesis approach for thieno[2,3-c]xanthen-6-ones through photochemical sigmatropic shift and cyclization, emphasizing the environmental benefits of this method (Jindal et al., 2014).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of 2-(Pyridine-3-yl)-4H-chromen-4-one derivatives under ultrasound irradiation revealed that these compounds exhibit potent antibacterial and antifungal activities, with most compounds being comparable to reference standard drugs (Chate et al., 2013). Similarly, novel 2H-Chromene derivatives bearing Phenylthiazolidinones showed remarkable antimicrobial activity against various bacteria and fungi (El Azab et al., 2014).
Catalysis
Research into polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues highlights the efficiency of these catalysts in organic synthesis, providing high to quantitative conversion yields and an environmentally friendly alternative for catalysis (Alonzi et al., 2014).
Sensing Applications
A novel chemo-sensor based on asymmetric coumarin-conjugated naphthol groups was developed for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, showcasing a new type of sequential recognition method that is convenient and easy (Jo et al., 2014).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-6-3-5-14(11-16)17(20)9-8-13-10-15-4-1-2-7-18(15)21-12-13/h1-11,19H,12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFUKVJDNKXALS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
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